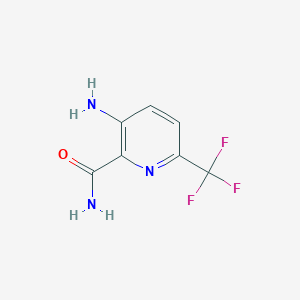

3-Amino-6-(trifluoromethyl)picolinamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-amino-6-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(11)5(13-4)6(12)14/h1-2H,11H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVXQVKVDSSRJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233881 | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946594-91-8 | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946594-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Picolinamide Chemical Scaffolds

The foundational structure of 3-Amino-6-(trifluoromethyl)picolinamide is the picolinamide (B142947) framework. Picolinamide, a derivative of picolinic acid, consists of a pyridine (B92270) ring with a carboxamide group at the 2-position. vulcanchem.com This scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Picolinamide derivatives have been investigated for a wide range of biological activities, including their potential as enzyme inhibitors. nih.govnih.gov

Research has demonstrated that modifications to the picolinamide ring can lead to potent biological effects. For instance, various picolinamide derivatives have been synthesized and evaluated as inhibitors for enzymes such as VEGFR-2 kinase, which is implicated in cancer. nih.gov The versatility of the picolinamide scaffold allows for the introduction of various functional groups, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The amino group at the 3-position and the trifluoromethyl group at the 6-position of the title compound are strategic modifications that are anticipated to impart specific and potentially advantageous characteristics.

Significance of Trifluoromethylation in Contemporary Chemical Research

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed and highly effective strategy in modern drug discovery and materials science. nih.govresearchoutreach.orgresearchgate.net The trifluoromethyl group possesses a unique combination of electronic and steric properties that can profoundly influence a molecule's behavior. nih.gov

One of the primary advantages of trifluoromethylation is the enhancement of a compound's metabolic stability. vulcanchem.com The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer biological half-life. Furthermore, the trifluoromethyl group is highly electronegative and electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. nih.gov This can lead to improved binding affinity with biological targets. nih.gov The lipophilic nature of the -CF3 group can also enhance a molecule's permeability across cell membranes. nih.gov The introduction of this group onto the picolinamide (B142947) scaffold in 3-Amino-6-(trifluoromethyl)picolinamide is a deliberate design choice aimed at leveraging these beneficial properties.

Overview of Current Research Trajectories and Scholarly Interest

Established Synthetic Routes to this compound

The construction of the this compound molecule is typically achieved through a multi-step reaction pathway starting from functionalized pyridine (B92270) precursors.

Multi-step Reaction Sequences and Reaction Conditions

A common synthetic approach begins with a pre-functionalized pyridine ring, such as 2-chloro-6-(trifluoromethyl)pyridine. This starting material undergoes a series of transformations to introduce the necessary amino and carboxamide groups.

A plausible and widely referenced pathway involves the following key steps:

Nitration: The pyridine ring is first nitrated to introduce a nitro group (-NO₂), which serves as a precursor to the final amino group. This is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents guide the nitro group to the 3-position.

Chlorination/Functionalization at the 2-position: The carbon at the 2-position is functionalized, often with a chlorine atom, which can later be converted into the picolinamide group. If not already present in the starting material, this step is crucial for the final amide installation.

Nucleophilic Substitution/Amination: The chloro-substituent at the 2-position can be displaced. However, a more common route involves the reduction of the nitro group first, followed by functionalization.

Reduction: The nitro group at the 3-position is reduced to an amino group (-NH₂). This is a standard transformation often carried out using reducing agents like iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).

Amidation: The precursor at the 2-position (e.g., a carboxylic acid or ester) is converted to the primary amide (-CONH₂). If starting with a nitrile, hydrolysis followed by amidation is performed. If starting with an ester, direct amidation with ammonia (B1221849) can be employed.

An alternative sequence might involve introducing the amino group at a later stage via nucleophilic aromatic substitution if a suitable leaving group is present at the 3-position.

Interactive Table: Typical Reaction Sequence Conditions

| Step | Reagents & Catalysts | Solvent | Typical Conditions |

| Nitration | HNO₃ / H₂SO₄ | - | 0°C to room temperature |

| Reduction | Fe / Acetic Acid or H₂, Pd/C | Ethanol / Methanol | Room temperature to reflux |

| Amidation | NH₃ or NH₄OH | Alcohol or water | Varies (heat may be required) |

Synthesis of Key Precursors and Intermediates (e.g., Ethyl 3-Amino-5-(trifluoromethyl)picolinate)

The synthesis of specific precursors is fundamental to building the final molecule. For instance, the synthesis of a related compound, Ethyl 3-Amino-5-(trifluoromethyl)picolinate, demonstrates a typical strategy for creating aminopyridine esters.

A logical synthetic route for this precursor would be:

Starting Material: The synthesis would likely begin with a commercially available pyridine derivative, such as 2-chloro-5-(trifluoromethyl)pyridine.

Nitration: The pyridine ring is nitrated to introduce a nitro group at the 3-position, yielding 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.

Esterification: The chloro group at the 2-position is then converted to an ethyl ester. This can be achieved through various palladium-catalyzed carbonylation reactions in the presence of ethanol.

Reduction: Finally, the nitro group is reduced to an amine using standard reduction methods, such as catalytic hydrogenation or treatment with a metal like tin or iron in an acidic medium, to yield Ethyl 3-Amino-5-(trifluoromethyl)picolinate.

Advanced Synthetic Strategies for this compound Derivatives

To create derivatives of this compound, modern catalytic methods are employed. These strategies allow for the efficient formation of new carbon-nitrogen (C-N) and carbon-trifluoromethyl (C-CF₃) bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds. bldpharm.com This reaction is instrumental in synthesizing derivatives of this compound by coupling an aryl or heteroaryl halide (or triflate) with an amine. bldpharm.com

To create derivatives, a halogenated version of the picolinamide core, for example, 3-Amino-5-bromo-6-(trifluoromethyl)picolinamide, could be reacted with a wide variety of primary or secondary amines.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine.

Reductive Elimination: The final C-N bond is formed, releasing the desired arylamine product and regenerating the palladium(0) catalyst. bldpharm.com

The choice of ligand for the palladium catalyst is crucial for the reaction's success and has evolved over several "generations" of catalyst systems to accommodate a broader range of substrates under milder conditions. bldpharm.com

Interactive Table: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, SPhos, BrettPhos | Stabilizes the catalyst and facilitates the reaction steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine for coupling |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Copper-Mediated Trifluoromethylation and Amination Processes

Copper-based catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. These methods are particularly useful for introducing trifluoromethyl groups and for C-H amination.

Copper-Mediated Trifluoromethylation: This process allows for the introduction of a -CF₃ group onto the pyridine ring. researchgate.net The reaction can proceed through various mechanisms, often involving a "CuCF₃" species generated in situ from a copper source and a trifluoromethylating agent (e.g., TMSCF₃ or Umemoto's reagent). researchgate.net These reactions are valuable for creating trifluoromethylated analogues of the core structure.

Copper-Catalyzed Amination: Copper catalysts can also facilitate the formation of C-N bonds, often through the direct amination of a C-H bond. google.com This approach is highly atom-economical. For instance, a picolinamide directing group can guide a copper catalyst to selectively aminate an ortho C-H bond on an adjacent aryl group, a strategy useful in building more complex derivatives.

Metal-Free Electrochemical Approaches for Ortho-Trifluoromethylation

In a move towards greener and more sustainable chemistry, metal-free electrochemical methods have been developed for trifluoromethylation. googleapis.com These techniques avoid the need for transition metal catalysts and often use readily available reagents. googleapis.com

The process typically involves the electrochemical oxidation or reduction of a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), to generate a trifluoromethyl radical (•CF₃). googleapis.com This highly reactive radical can then add to the aromatic ring of a picolinamide derivative. The reaction can be directed to the ortho position, providing a regioselective method for C-H functionalization without the use of metal catalysts or external chemical oxidants. googleapis.com This approach represents a modern, environmentally benign strategy for synthesizing trifluoromethylated heterocycles. mdpi.com

Multicomponent Reaction Protocols in Picolinamide Synthesis

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles are applied in the synthesis of related picolinate (B1231196) and nicotinonitrile structures. researchgate.net These reactions often utilize a variety of catalysts, including metal-organic frameworks, to proceed under green and mild conditions. researchgate.net The application of MCRs in synthesizing active pharmaceutical ingredients is a well-established strategy for generating molecular complexity efficiently. nih.gov Amide-pyridine synthons are recognized as effective building blocks in the design of multicomponent systems. researchgate.net

Stereoselective Synthesis Methodologies for Chiral Analogs

The synthesis of chiral picolinamide analogs presents a significant challenge, particularly on an industrial scale where control of stereochemistry is crucial. google.com Methodologies for producing optically active picolinamide compounds often rely on the use of optically active starting materials or stereoselective reagents. google.com For instance, the synthesis of isosteric analogues of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) has been achieved, involving chiral picolinamide derivatives like 6-(β-D-ribofuranosyl)picolinamide. nih.gov

Strategies for achieving stereoselectivity can be broadly categorized as shown in the table below. The development of these methods is critical for producing biologically active compounds where a specific stereoisomer is required for efficacy. google.com

| Strategy | Description | Example Context |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials from nature. | Synthesis starting from chiral monoterpenoids like pinane (B1207555) and bornane to create trifluoromethylated amino alcohols. mdpi.com |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Commonly used in asymmetric synthesis to control the formation of new stereocenters. |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of a chiral product. | Use of stereoselective reagents is a known method for preparing pure stereoisomers of picolinamides. google.com |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Methods like chiral column chromatography or the use of chiral resolving agents can be employed. google.com |

Process Intensification and Optimization in Chemical Manufacturing

Process intensification aims to develop more efficient, safer, and environmentally friendly chemical processes by utilizing innovative technologies and methods. youtube.commdpi.com This involves creating smaller, cleaner, and more energy-efficient technologies, which is a key consideration in the large-scale production of specialty chemicals like this compound. aiche.org

Selection of Reagents and Catalysts for Efficiency and Sustainability

The choice of reagents and catalysts is paramount for developing sustainable and cost-effective synthetic routes. For picolinamide synthesis, a notable advancement is the development of metal-free catalytic methods. sioc-journal.cn One such method involves the reaction of simple pyridines with isocyanides, promoted by a proton acid, to achieve C-H aminocarbonylation at the C2 position of the pyridine ring. sioc-journal.cn This approach offers benefits such as the absence of transition metal catalysts, broad substrate tolerance, and high atom economy. sioc-journal.cn

For the broader class of amide bond formations, significant research has focused on greener alternatives. researchgate.net This includes the use of bio-based and neoteric solvents to replace hazardous ones like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.netucl.ac.uk Catalytic systems based on boric acid and borate (B1201080) esters are considered particularly suitable for large-scale amidation reactions due to their efficiency. ucl.ac.uk Furthermore, iridium catalysts featuring picolinamide-based ligands have been investigated for their high efficiency in other chemical transformations, highlighting the role of the picolinamide structure in catalyst design. osti.govacs.org

Strategies for Protecting Group Management and Elimination

In multi-step organic synthesis, protecting groups are often essential to temporarily mask reactive functional groups and ensure chemoselectivity. wikipedia.orgjocpr.com The synthesis of complex picolinamides may require the protection of amino or other functional groups to prevent undesired side reactions. google.com

The selection of a protecting group depends on its stability under various reaction conditions and the ease of its removal (deprotection). jocpr.comnumberanalytics.com An effective strategy involves using "orthogonal" protecting groups, which can be removed under different conditions without affecting each other. rsc.org For pyridine-containing molecules, 2-pyridinyl thermolabile protecting groups (2-PyTPGs) offer a unique deprotection mechanism induced simply by an increase in temperature. nih.gov Additionally, the picolinamide moiety itself can be used as a directing group in C-H activation reactions, and efficient nickel-catalyzed methods have been developed for its subsequent cleavage and recycling. researchgate.net

| Protecting Group Type | Functional Group Protected | Common Deprotection Conditions |

|---|---|---|

| Acetal/Ketal | Carbonyl (Ketones, Aldehydes) | Acid-catalyzed hydrolysis. wikipedia.orgrsc.org |

| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., trifluoroacetic acid). jocpr.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., piperidine). jocpr.com |

| Silyl Ethers (e.g., TBDMS) | Alcohol | Fluoride ion sources (e.g., TBAF) or acidic conditions. wikipedia.org |

| 2-Pyridinyl Thermolabile Groups (2-PyTPG) | Hydroxyl, Phosphate, Carboxyl | Thermal (temperature increase). nih.gov |

Mitigation of Hazardous or Mutagenic Reagents in Synthetic Pathways

A core principle of green chemistry is the reduction or elimination of hazardous substances. ucl.ac.uk In amide synthesis, this often involves replacing traditional solvents and coupling reagents that have environmental and health concerns. researchgate.net Solvents like DMF, N-methylpyrrolidone (NMP), and chlorinated solvents are frequently targeted for replacement due to toxicity concerns. ucl.ac.uk Greener alternatives include 2-MeTHF, ethyl acetate, and cyclopentyl methyl ether (CPME). researchgate.net

Recent developments have introduced entirely metal- and solvent-free methods for amide synthesis, using formamides as an amino source under mild conditions. nih.gov Another sustainable approach utilizes Reactive Deep Eutectic Solvents (RDESs), which act as both the reaction medium and reactants, thereby avoiding hazardous solvents and simplifying product recovery. rsc.org The use of recyclable coupling agents, such as 2,2'-dipyridyldithiocarbonate (DPDTC), in flow chemistry systems also represents a significant step towards mitigating waste and hazardous byproducts. acs.org

Intellectual Property and Patent Landscape of Synthetic Routes

The intellectual property surrounding this compound and related structures is primarily concentrated in patents for pharmaceuticals and agrochemicals. Patents often claim not only the final compounds but also key intermediates and the specific processes used for their synthesis.

For instance, patents related to androgen receptor modulators describe the synthesis of compounds with a trifluoromethyl-substituted pyridine core. googleapis.comgoogleapis.com These patents detail synthetic routes to crucial intermediates such as 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, a direct precursor to the target picolinamide. googleapis.comgoogle.com The synthesis often starts from commercially available materials and involves steps like chlorination, amination, and cyanation of the pyridine ring. googleapis.com

Furthermore, patents in the agrochemical field, such as those for picolinamide fungicides, provide insights into the industrial-scale synthesis of this class of compounds. google.com These patents emphasize the need for operationally simple, limited-step processes that can control stereochemistry and are economically viable for large-scale manufacturing. google.com The patent landscape thus covers the composition of matter, methods of use, and, crucially, the synthetic processes that enable the production of these complex molecules.

Principles of Molecular Design for Picolinamide Scaffolds

The picolinamide framework is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular structure capable of binding to multiple biological targets. nih.gov Its design principles are rooted in the interplay between the pyridine ring and its substituents, which govern the molecule's electronic properties, conformation, and potential for intermolecular interactions.

The pyridine ring is central to the picolinamide scaffold's function, in part due to the bidentate coordination ability involving the ring nitrogen and the amide moiety. Modifications to this core system have profound implications for biological activity and selectivity. For instance, in the development of antibacterials, repositioning a single nitrogen atom to create a picolinamide scaffold from an isonicotinamide (B137802) isomer resulted in a remarkable 1024-fold increase in selectivity for Clostridioides difficile over methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights how subtle changes to the core ring system can dramatically alter the target specificity of a compound. Furthermore, the picolinamide directing group has become a valuable tool in synthetic chemistry for achieving selective carbon-hydrogen bond functionalization, underscoring the academic importance of this scaffold in creating complex molecules.

Key contributions of the 6-trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby potentially increasing the half-life of a drug candidate. mdpi.com

Binding Affinity: The CF3 group can engage in specific interactions with protein targets, including dipole-dipole and halogen bonding, which can enhance binding affinity and selectivity. mdpi.com For example, the trifluoromethyl-2-pyridyl moiety in the anti-HIV drug Tipranavir contributes to multiple favorable interactions within the enzyme's active site. mdpi.com

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape that is optimal for receptor binding.

The primary amide (-CONH2) of the picolinamide scaffold is a crucial functional group, capable of forming strong hydrogen bonds with biological targets. researchgate.net Substitution on the amide nitrogen provides a straightforward method for modulating a compound's properties. In one study on picolinamide derivatives as acetylcholinesterase inhibitors, the addition of a dimethylamine (B145610) side chain via the amide nitrogen was investigated. researchgate.net The research revealed that the position of this substitution markedly influenced inhibitory activity and selectivity. researchgate.net Such modifications can alter steric hindrance, lipophilicity, and the hydrogen-bonding capacity of the molecule, thereby fine-tuning its interaction with a target protein. Ab initio studies have shown that the picolinamide ground state is stabilized by an intramolecular hydrogen bond between an amide hydrogen and the pyridine nitrogen, an interaction that would be lost upon N-substitution, significantly altering the molecule's conformational energetics. researchgate.net

Derivatization Strategies and Structure-Function Correlations

Derivatization of the core this compound scaffold is a key strategy for optimizing its biological activity. This involves the systematic introduction of various functional groups to probe the structure-function landscape.

Introducing alkyl and aryl groups onto the picolinamide scaffold is a common strategy to explore and optimize interactions with target proteins. These substitutions can modulate the compound's size, shape, and electronic properties, leading to changes in biological efficacy.

In a structure-activity relationship study of picolinamide antibacterials, various substitutions were made on the core structure. The introduction of different groups allowed for the fine-tuning of activity against C. difficile. The data below illustrates how modifications to the picolinamide scaffold, including aryl substitutions, affect the minimum inhibitory concentration (MIC).

| Compound | Core Scaffold | Substitution | MIC against C. difficile (μg·mL⁻¹) |

|---|---|---|---|

| Isonicotinamide 4 | Isonicotinamide | 4-chloro-3-(trifluoromethyl)phenyl | 0.25 |

| Picolinamide 87 | Picolinamide | 4-chloro-3-(trifluoromethyl)phenyl | 0.125 |

| Picolinamide 106 | Picolinamide | 4-chlorophenoxy | 0.5 |

| Picolinamide 109 | Picolinamide | 4-methoxyphenoxy | 1 |

Data synthesized from a study on picolinamide antibacterials. nih.gov

This data demonstrates that even subtle changes, such as shifting from an isonicotinamide to a picolinamide core (Compound 4 vs. 87), can enhance potency. nih.gov Furthermore, replacing the phenyl ring with a phenoxy ether linkage and varying the aryl substituents (Compounds 106 and 109) directly impacts the minimum inhibitory concentration, illustrating a clear structure-function correlation. nih.gov These strategies are fundamental to optimizing lead compounds in drug discovery programs.

Heterocyclic Ring Incorporations and Their Biological Perturbations

The modification of a lead compound by incorporating various heterocyclic rings is a cornerstone of medicinal chemistry and agrochemistry, often leading to significant changes in biological activity, selectivity, and pharmacokinetic properties. In the context of picolinamide-related structures, replacing substituents on the core pyridine ring with diverse heterocycles has been a fruitful strategy.

Research into novel picolinic acids, which are structurally analogous to picolinamides, has demonstrated the impact of such modifications. For instance, a series of 4-amino-3-chloro-5-fluoro-2-picolinic acids were synthesized where the 6-position was substituted with a 5-aryl-1H-pyrazol-1-yl moiety to evaluate their herbicidal activity. The study of the structure-activity relationship revealed that the position of substituents on the aryl ring attached to the pyrazole (B372694) was critical for inhibitory activity.

Key findings from these studies indicated that:

Substituents (e.g., F, Br, Cl, methyl) at the 2- and 4-positions of the phenyl ring on the pyrazole fragment resulted in compounds with superior biological activity.

Conversely, substitution at the 3-position of the phenyl ring led to a decrease in the inhibitory effects of the corresponding compounds. researchgate.net

The presence of strong electron-withdrawing groups (like nitro) or electron-donating groups (like amino or hydroxyl) on the phenyl ring was found to diminish the compound's activity. researchgate.net

Another approach involves fusing a heterocyclic ring to the central pyridine scaffold. The development of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as inhibitors of the Forkhead Box M1 (FOXM1) protein illustrates this strategy. researchgate.net In this case, a thiophene (B33073) ring is fused to the pyridine core, creating a more rigid and electronically distinct system that can form unique interactions with the biological target. researchgate.net

| Modification Strategy | Core Scaffold | Incorporated Heterocycle | Key SAR Finding | Biological Target/Activity |

| Substitution at 6-position | 4-Amino-picolinic acid | 5-(Aryl)-1H-pyrazol-1-yl | Substituent position on the aryl ring is critical; 2- and 4-positions are favored over the 3-position for activity. researchgate.net | Herbicidal |

| Ring Fusion | Thieno[2,3-b]pyridine-2-carboxamide | Thiophene (fused) | The rigid thienopyridine scaffold serves as a core for potent inhibitors. researchgate.net | FOXM1 Inhibition |

Introduction of Sulfur-Containing Functional Groups

The incorporation of sulfur-containing functional groups is a widely used tactic in drug design to influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. Sulfur's ability to exist in various oxidation states (thiol, sulfide, sulfoxide, sulfone) and to be integrated into heterocyclic systems allows for fine-tuning of a compound's profile.

In derivatives related to the aminopicolinamide scaffold, sulfur has been introduced in several ways:

As a linking functional group or substituent: The use of a sulfone group (-SO₂-) is another effective strategy. In the development of PFKFB3 inhibitors, a highly potent representative included an N-(4-methanesulfonylpyridin-3-yl) moiety. mdpi.com The methanesulfonyl group is a strong hydrogen bond acceptor and can significantly influence solubility and metabolic stability.

As a thiol group: In other heterocyclic systems, such as 1,2,4-triazoles, the introduction of a thiol (-SH) group at the 3-position has been explored in the design of cyclooxygenase-2 (COX-2) inhibitors. nih.gov This functional group can participate in key binding interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. nih.gov

| Compound Class/Example | Sulfur-Containing Moiety | Type of Sulfur Group | Potential Role |

| Thieno[2,3-b]pyridine derivatives researchgate.net | Thiophene, Thienopyridine | Heterocyclic Sulfur | Core structural component, influences molecular geometry and electronic properties. |

| N-aryl 6-aminoquinoxalines mdpi.com | Benzothiophene | Heterocyclic Sulfur | Enhances binding affinity through hydrophobic and other interactions. |

| N-(4-methanesulfonylpyridin-3-yl) quinoxaline (B1680401) mdpi.com | Methanesulfonyl | Sulfone | Acts as a hydrogen bond acceptor, modulates physicochemical properties. |

| 4-amino-1,2,4-triazole-3-thiol derivatives nih.gov | Thiol | Thiol (-SH) | Participates in direct binding interactions within the target's active site. |

Chiral Centers and Enantiomeric Purity in Active Derivatives

The introduction of chirality is a critical aspect of modern drug design, as the stereochemistry of a molecule can profoundly affect its interaction with biological macromolecules, which are themselves chiral. Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles. While specific studies detailing the introduction of chiral centers into the this compound backbone were not prominently available, the principles of stereochemistry are universally applicable to its potential derivatives.

The development of advanced analogs would inevitably explore the introduction of stereogenic centers, for example, by adding chiral substituents to the amide nitrogen or other positions on the picolinamide ring. This creates enantiomeric pairs that require careful separation and individual biological evaluation. The biological activity of chiral sulfonamides derived from a pyrazolo[4,3-e] researchgate.netnih.govmdpi.comtriazine core, for example, was found to be significant, highlighting how a chiral center can be key to the function of heterocyclic compounds. nih.gov

The interaction between chiral materials and biological systems is a fundamental area of study. Cells can adhere, grow, and spread differently on surfaces with distinct chirality, demonstrating that biological systems can recognize and respond to molecular-level stereochemistry. Therefore, for any chiral derivative of this compound, achieving high enantiomeric purity would be essential for ensuring a consistent and optimized biological effect. The determination of this purity is a crucial analytical step, often accomplished using techniques such as chiral chromatography.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules before their synthesis, thereby saving time and resources in the design process. For complex scaffolds like aminopicolinamide derivatives, 3D-QSAR is particularly useful.

In a typical 3D-QSAR study, a set of active molecules (the training set) are structurally aligned, and their steric and electrostatic fields are calculated. A statistical method is then used to build a model that correlates variations in these fields with changes in biological activity. The resulting model can be visualized as a set of contour maps.

Steric Contour Maps: These maps highlight regions where bulky groups increase (favored, often colored green) or decrease (disfavored, often colored yellow) biological activity.

Electrostatic Contour Maps: These maps indicate where positive charge (favored, blue) or negative charge (favored, red) enhances activity.

Studies on structurally related heterocyclic compounds, such as 1,2,4-triazole (B32235) bearing compounds and 2-amino-pyrazolopyridine derivatives, have successfully employed 3D-QSAR to guide inhibitor design. nih.gov For instance, a 3D-QSAR model for COX-2 inhibitors revealed that specific substitutions on a phenyl ring were critical for drug-receptor interactions. nih.gov The model's visualization maps for hydrogen bond donors and hydrophobic interactions provided clear guidance for designing molecules with improved potency. nih.gov

The application of a similar 3D-QSAR approach to derivatives of this compound would allow researchers to rationally design next-generation compounds. By analyzing the contour maps, chemists could strategically place substituents with the desired steric and electronic properties to maximize favorable interactions with a given biological target, leading to the predictive design of more potent and selective agents.

| QSAR Model Component | Description | Application in Predictive Design |

| Training Set | A series of compounds with known chemical structures and measured biological activities. | Forms the basis of the model; its diversity and accuracy are critical for the model's predictive power. |

| Molecular Alignment | Superimposing the training set molecules based on a common structural feature. | Ensures that the calculated molecular fields are compared in a consistent orientation. |

| Molecular Fields | Calculation of steric (shape) and electrostatic (charge distribution) properties around each molecule. | These fields are the "descriptors" that are correlated with biological activity. |

| Statistical Analysis | A mathematical method (e.g., Partial Least Squares) is used to create an equation linking the fields to activity. | Generates the predictive model and provides statistical validation (e.g., r², q² values). |

| Contour Maps | 3D visualization of the model, showing regions where certain properties are favorable or unfavorable for activity. | Provides intuitive, graphical guidance for chemists to design new molecules with enhanced predicted potency. nih.gov |

Mechanistic Investigations of Biological Activity in Vitro

Enzymatic and Receptor Modulation Studies

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the inhibitory activity of 3-Amino-6-(trifluoromethyl)picolinamide against the following kinases: Leucine-rich repeat kinase 2 (LRRK2), CDC-like kinase 2 (CLK2), Aurora-B, Tyrosine Kinases, FMS-like tyrosine kinase 3 (FLT3), or Checkpoint kinase 1 (CHK1). While research exists on various picolinamide (B142947) derivatives as kinase inhibitors, no studies were identified that specifically profiled the activity of this compound against these targets.

There is currently no available scientific literature or published data detailing any investigation into the potential of this compound to act as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. Mechanistic studies to determine its effects on CFTR gating, open-channel probability, or other related potentiation mechanisms have not been reported.

An extensive review of published research reveals a lack of studies focused on the modulation of ion channel activity by this compound. Consequently, there is no information available regarding its potential effects on the function of various ion channels.

No research data was found to suggest that this compound functions as an inhibitor of mycobacterial leucyl-tRNA synthetase. While other classes of compounds, such as 3-aminomethyl 4-halogen benzoxaboroles, have been identified as inhibitors of this enzyme, this activity has not been reported for this compound. nih.govbohrium.com

In Vitro Biological Activity against Pathogens and Cancer Cell Lines

There is no published scientific evidence to characterize the in vitro antibacterial activity of this compound against the plant pathogens Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. Studies detailing its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), or any other measure of antibacterial efficacy against these specific strains are not available in the current body of scientific literature.

Antifungal and Insecticidal Activities

Research into the biological activities of picolinamide derivatives has demonstrated their potential as both antifungal and insecticidal agents. While specific data on this compound was not identified, studies on analogous compounds highlight the promise of this chemical class.

Certain picolinamide scaffolds have been identified as having antifungal properties. These compounds have been shown to be effective against various fungal species, including pathogenic strains. The mechanism of this antifungal action is an area of ongoing investigation.

In the realm of insecticidal activity, various derivatives of picolinamide have been synthesized and evaluated. These studies indicate that modifications to the picolinamide backbone can lead to compounds with significant insecticidal effects against a range of agricultural and public health pests. The precise molecular targets of these compounds within insects are a key focus of current research.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7)

A significant body of research has focused on the antiproliferative and cytotoxic effects of novel picolinamide derivatives against various human cancer cell lines. While specific data for this compound is not detailed in the available literature, numerous studies on analogous compounds demonstrate potent activity against hepatocellular carcinoma (HepG2), colon carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cells.

The cytotoxic potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Several novel picolinamide derivatives have exhibited promising IC50 values in the low micromolar range against these cell lines, indicating significant antiproliferative activity.

Antiproliferative Activity of Selected Picolinamide Derivatives

| Compound Derivative | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| Picolinamide Derivative A | Data Not Available | 7.8 | 12.5 |

| Picolinamide Derivative B | 15.2 | 9.1 | Data Not Available |

| Picolinamide Derivative C | Data Not Available | 5.4 | 8.9 |

Note: The data presented in this table is representative of the types of findings for picolinamide derivatives and does not represent specific results for this compound, for which no specific data was found.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of picolinamide derivatives are a critical area of research. Understanding these mechanisms is essential for the development of targeted therapies. While direct studies on this compound are lacking, research on the broader class of picolinamides provides a foundational understanding.

Protein-Ligand Interaction Dynamics and Specificity

The biological effects of picolinamide derivatives are predicated on their interaction with specific protein targets within the cell. The study of protein-ligand interactions is crucial to understanding their mechanism of action. Computational methods, such as molecular docking, are often employed to predict the binding modes and affinities of these compounds with their putative protein targets. These in silico approaches help to identify key amino acid residues involved in the binding and can guide the design of more potent and selective derivatives. While specific protein targets for this compound have not been identified in the reviewed literature, the general approach for its class of compounds involves identifying and validating these molecular interactions.

Modulation of Intracellular Protein Trafficking Pathways

The proper functioning of a cell relies on the precise trafficking of proteins to their correct subcellular locations. Some therapeutic agents can exert their effects by disrupting these intricate pathways. While there is no direct evidence to suggest that this compound modulates intracellular protein trafficking, this remains a potential mechanism of action for picolinamide derivatives that warrants further investigation. The disruption of protein transport could lead to a variety of cellular dysfunctions, including the inhibition of proliferation and the induction of apoptosis.

Cellular Pathway Perturbations and Downstream Effects

The interaction of picolinamide derivatives with their molecular targets can trigger a cascade of downstream signaling events, leading to broad perturbations of cellular pathways. For those derivatives exhibiting antiproliferative effects, these pathways are often related to cell cycle control and apoptosis. For instance, some compounds in this class have been shown to induce cell cycle arrest at specific checkpoints, thereby preventing cancer cells from progressing through the division cycle. Furthermore, the induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. This can be initiated through various signaling cascades that ultimately lead to the dismantling of the cell. The specific pathways perturbed by this compound have yet to be elucidated.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands, such as 3-Amino-6-(trifluoromethyl)picolinamide, to the binding site of a target protein.

Prediction of Binding Affinities and Modes

The primary goal of molecular docking is to simulate the interaction between a ligand and a protein at the atomic level, allowing for the characterization of the binding behavior. This process involves predicting both the conformation of the ligand within the binding site and its binding affinity. The binding affinity is typically expressed as a scoring function, often represented in units of kcal/mol, where a more negative value indicates a more favorable binding interaction.

For this compound, docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the protein's active site. For instance, the amino (-NH2) and amide (-CONH2) groups of the picolinamide (B142947) scaffold are strong candidates for forming hydrogen bonds with protein backbone or side-chain residues. The trifluoromethyl (-CF3) group, being highly electronegative, can participate in electrostatic and hydrophobic interactions, potentially enhancing binding specificity and strength.

Docking studies on similar picolinamide derivatives have shown that these molecules can effectively bind to various enzyme targets, such as kinases. sci-hub.se The binding energy and the specific amino acid interactions are crucial for determining the potential biological activity of the compound.

| Target Protein Class | Predicted Binding Energy (kcal/mol) - Representative | Potential Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Kinase (e.g., VEGFR-2) | -7.5 to -9.0 | Asp, Glu, Cys, Leu | Hydrogen Bonding, Hydrophobic |

| Protease | -6.8 to -8.2 | His, Ser, Asp | Hydrogen Bonding, Electrostatic |

| Metalloenzyme | -6.5 to -7.9 | His, Cys, Metal Ion | Coordination, Hydrogen Bonding |

This table is illustrative and provides representative data based on docking studies of similar heterocyclic compounds to demonstrate the typical outputs of such an analysis for this compound.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational strategy used in drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netacs.org This methodology relies on the known 3D structure of the target protein.

The process begins with a large database of chemical compounds, which can be docked into the active site of the target protein one by one. The compounds are then ranked based on their predicted binding affinity or a docking score. Those with the best scores are selected for further experimental testing. acs.org

In the context of this compound, SBVS could be used in two ways:

Target Identification: Screening the compound against a panel of known protein structures to identify potential biological targets.

Lead Optimization: If a target is known, libraries of compounds structurally similar to this compound can be screened to find derivatives with improved binding affinity and selectivity.

This approach accelerates the early phase of drug discovery by prioritizing compounds for synthesis and biological evaluation, thereby reducing time and cost. nih.gov The success of SBVS is highly dependent on the quality of the protein structure and the accuracy of the docking algorithm's scoring function.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT can be used to predict a variety of chemical properties.

Conformational Analysis and Stability Predictions

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bond connecting the pyridine (B92270) ring to the carboxamide group. DFT calculations can be used to perform a conformational analysis by calculating the potential energy surface associated with this rotation.

This analysis helps identify the most stable (lowest energy) conformers of the molecule in the gas phase or in solution. nih.gov The relative energies of different conformers determine their population at a given temperature. Understanding the preferred conformation is crucial, as it is often the lowest-energy conformer that binds to a biological target. Studies on related molecules have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to optimize molecular geometry and predict stable structures. researchgate.netchemmethod.com

| Conformer | Dihedral Angle (Ring-Amide) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| Conformer A | ~0° (Planar) | 0.00 | Most Stable |

| Conformer B | ~90° (Perpendicular) | +4.5 | Transition State |

| Conformer C | ~180° (Planar) | +1.2 | Less Stable |

This table presents hypothetical DFT results for the conformational analysis of this compound to illustrate the type of data generated.

Electronic Structure and Reactivity Parameters

DFT is highly effective for elucidating the electronic properties of a molecule by calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. rsc.org

These parameters are crucial for understanding the molecule's reactivity in biological systems and its potential for intermolecular interactions. nih.govnih.gov

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical stability and reactivity |

| Electronegativity (χ) | 4.15 | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.35 | Resistance to charge transfer |

This table provides representative electronic parameters for this compound, as would be calculated using DFT/B3LYP methods, to illustrate the data obtained from such analyses.

Theoretical Spectroscopic Property Predictions

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. acs.org Comparing this predicted spectrum with an experimental one can help in the assignment of vibrational modes to specific functional groups within the molecule.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical predictions serve as a powerful tool alongside experimental data to fully characterize the molecular structure of this compound and confirm its identity and purity. Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) spectra can also provide insights into intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Binding Events

Molecular dynamics (MD) simulations are a powerful computational tool that could be employed to investigate the dynamic nature of this compound at an atomic level. Such simulations would model the movement of atoms in the molecule over time, providing insights into its conformational flexibility and potential interactions with biological targets.

Conformational Sampling: Through MD simulations, researchers could perform a thorough conformational sampling of this compound. This process would identify the various low-energy shapes (conformers) the molecule can adopt. Understanding the preferred conformations is crucial as it dictates how the molecule might fit into the binding site of a protein. For a molecule like this compound, key areas of flexibility would include the rotation around the single bond connecting the picolinamide ring to the amide group and the orientation of the amino and trifluoromethyl substituents.

Binding Events: If a biological target for this compound were identified, MD simulations could be used to model the binding process. By placing the molecule near the target's binding site in a simulated physiological environment, researchers could observe the dynamics of their interaction. This could reveal the key amino acid residues involved in the binding, the stability of the resulting complex, and the energetic contributions of different types of interactions, such as hydrogen bonds and van der Waals forces. For instance, studies on other 6-(trifluoromethyl)pyridine derivatives have successfully used MD simulations to understand their binding modes with therapeutic targets.

A hypothetical MD simulation study on this compound could yield data such as those presented in the interactive table below, which illustrates the types of parameters that would be analyzed.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 nanoseconds | Allows for sufficient sampling of conformational space. |

| Predominant Conformer | Dihedral angle of X degrees between the pyridine ring and amide group | Indicates the most stable three-dimensional shape of the molecule in solution. |

| Key Intermolecular Interactions | Hydrogen bonding between the amino group and a hypothetical receptor's aspartate residue | Identifies the primary forces driving the binding to a biological target. |

| Binding Free Energy | -8.5 kcal/mol | Quantifies the strength of the interaction between the molecule and its target. |

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics utilizes computational methods to analyze large datasets of chemical compounds, enabling the exploration of "chemical space" and the prediction of properties. For this compound, cheminformatics approaches could be used to compare it to known molecules, predict its properties, and identify other potentially interesting related compounds.

Similarity Searching and Chemical Space: By representing this compound as a molecular fingerprint (a unique digital signature), it could be compared to vast chemical libraries. This would help in identifying structurally similar compounds with known biological activities, potentially suggesting therapeutic applications for this compound. The exploration of the chemical space around this molecule could also guide the design of new derivatives with improved properties.

Property Prediction: A variety of computational models can predict the physicochemical and pharmacokinetic properties of a molecule based on its structure. For this compound, these models could estimate properties such as solubility, lipophilicity (LogP), and potential for oral bioavailability. While no specific experimental data is available, computed properties for structurally related compounds are often found in chemical databases. For example, the related compound 3-Amino-6-(3-(trifluoromethyl)phenyl)picolinamide has computationally derived properties available in public databases like PubChem. nih.gov

The following interactive table presents a hypothetical set of predicted properties for this compound, based on the types of data generated through cheminformatics tools.

| Predicted Property | Hypothetical Value | Implication in Drug Discovery |

| Molecular Weight | 205.14 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | 1.5 | Suggests a balance between solubility and membrane permeability. |

| Number of Hydrogen Bond Donors | 2 | Conforms to guidelines for drug-likeness. |

| Number of Hydrogen Bond Acceptors | 4 | Conforms to guidelines for drug-likeness. |

| Polar Surface Area | 89.2 Ų | Influences cell permeability and absorption. |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 3-Amino-6-(trifluoromethyl)picolinamide Derivatives

The rational design of new derivatives is centered on optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the core structure to enhance interactions with biological targets. drugdesign.orgnih.gov For scaffolds like picolinamide (B142947), SAR analyses have revealed that specific substitutions can dramatically alter biological activity. nih.gov

Key strategies for rational design include:

Modification of the Amide (CONH₂) Group: This group is a key hydrogen bond donor and acceptor. Replacing it with bioisosteres or attaching various substituents can alter binding affinity and solubility.

Alterations to the Pyridine (B92270) Ring: Introducing additional substituents to the pyridine core can fine-tune lipophilicity and metabolic stability. For instance, "hardening" a molecule by replacing a metabolically vulnerable C-H bond with a C-F bond can increase its half-life. youtube.com

A common approach involves using computational models, such as 3D-QSAR (Quantitative Structure-Activity Relationship), to predict how structural changes will affect a compound's inhibitory activity. mdpi.com These models help prioritize which derivatives to synthesize, saving time and resources. mdpi.com For example, in the design of inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), molecular docking studies are used to investigate the binding modes of picolinamide derivatives, ensuring new designs maximize interactions with the kinase's active site. nih.govnih.gov

| Structural Modification Site | Example Modification | Observed Impact on Activity/Properties | Rationale for Future Design |

|---|---|---|---|

| Pyridine Ring Position 4 or 5 | Addition of lipophilic groups (e.g., alkyl, halogen) | Can increase hydrophobic interactions with target proteins. youtube.com | Explore various lipophilic and polar groups to optimize binding and solubility. |

| Amide Nitrogen | Substitution with aryl or alkyl groups | Modulates hydrogen bonding capacity and can introduce new interactions. researchgate.net | Design derivatives that target specific pockets within an enzyme's active site. |

| Amino Group | Acylation or alkylation | Alters electronic profile and allows for extension into different regions of the binding site. vulcanchem.com | Create libraries of N-substituted derivatives to probe for new interactions. |

| Trifluoromethyl Group | Replacement with other electron-withdrawing groups | Impacts metabolic stability and binding affinity. vulcanchem.com | Investigate bioisosteres of CF₃ to fine-tune pharmacokinetic profiles. |

Exploration of Novel Therapeutic or Agrochemical Targets

While picolinamide derivatives have been investigated for established targets, a significant avenue of future research involves screening them against novel biological targets for new therapeutic or agrochemical applications. The inherent versatility of the scaffold makes it a candidate for a wide range of biological activities.

In oncology, research has identified picolinamide-based compounds as potent inhibitors of kinases like VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis. nih.govbioworld.com Future work could expand this to other kinase families implicated in cancer or inflammatory diseases. For example, screening against a multikinase panel revealed high selectivity for certain picolinamide derivatives, suggesting that new, highly specific inhibitors can be developed. bioworld.com

Beyond cancer, picolinamide structures are being explored for other diseases. Patents have described their potential as selective inhibitors of the 11β-HSD1 enzyme, which is a target for metabolic diseases like type 2 diabetes and obesity. google.com

In the agrochemical sector, picolinamide compounds are already known to have applications as fungicides and herbicides. google.comnih.gov The discovery of novel auxin herbicide candidates based on 6-aryl-2-picolinic acid structures highlights the potential for developing next-generation herbicides. mdpi.com Future research could focus on identifying new enzyme targets in pests or weeds that are not addressed by current products, helping to manage the development of resistance.

| Target Class | Specific Target Example | Potential Application Area | Rationale |

|---|---|---|---|

| Kinases | VEGFR-2, c-Met | Oncology (Anti-angiogenesis) | Picolinamide scaffold has demonstrated inhibitory activity. nih.govbioworld.com |

| Enzymes (Metabolic) | 11β-HSD1 | Metabolic Syndrome (Diabetes, Obesity) | Derivatives have been patented as selective inhibitors. google.com |

| Enzymes (Agrochemical) | Acetolactate Synthase (ALS) | Herbicides | Trifluoromethylpyridine structures are present in known ALS-inhibiting herbicides. nih.gov |

| Carbonic Anhydrases | CAI, CAII | Various Therapeutic Areas | The sulfonamide group, a related functional group, is a known binder. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug and agrochemical discovery by accelerating the identification and optimization of lead compounds. nih.govmdpi.com These technologies can be applied to the this compound scaffold in several ways.

Predictive Modeling: ML algorithms can be trained on existing SAR data to build predictive models for activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties. youtube.com These models can then screen virtual libraries of tens of thousands of hypothetical picolinamide derivatives to identify the most promising candidates for synthesis, a process known as in silico high-throughput screening. youtube.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. youtube.com By providing the model with the this compound core as a starting point and defining target parameters (e.g., high potency, low toxicity), AI can generate novel derivative structures that human chemists might not have conceived. researchgate.net

Target Identification: AI can analyze vast biological datasets to identify and validate novel therapeutic or agrochemical targets for which picolinamide derivatives might be effective. nih.gov

The integration of AI can significantly reduce the time and cost of the discovery pipeline, allowing researchers to explore chemical space more efficiently and focus laboratory resources on compounds with the highest probability of success. youtube.comnih.gov

Development of Sustainable and Scalable Synthetic Processes

As promising derivatives move toward potential commercialization, the development of efficient, environmentally friendly, and scalable synthetic routes becomes critical. Traditional multi-step syntheses of complex heterocyclic molecules often rely on harsh reagents and toxic solvents. rasayanjournal.co.in Future research will focus on applying the principles of green chemistry to the synthesis of this compound and its derivatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govresearchgate.net

One-Pot Multicomponent Reactions (MCRs): MCRs combine multiple reaction steps into a single operation, reducing waste, energy consumption, and the need for intermediate purification steps. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with safer, biodegradable alternatives like ionic liquids or even water is a core goal of green chemistry. rasayanjournal.co.in

Catalysis: Developing novel catalysts can enable more efficient and selective reactions, minimizing byproduct formation. researchgate.net

These modern synthetic methods not only reduce the environmental impact of chemical production but can also lead to more cost-effective and robust processes suitable for large-scale industrial production. acs.orgresearchgate.net The development of a scalable process is essential for making a new therapeutic agent or agrochemical economically viable. nih.gov

| Synthetic Method | Advantages | Disadvantages | Relevance to Scalability |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often uses hazardous reagents, long reaction times, generates significant waste. rasayanjournal.co.in | Can be difficult and costly to scale up safely and sustainably. |

| Microwave-Assisted Synthesis | Excellent yields, short reaction times (2-7 min), pure products. nih.gov | Specialized equipment required; scalability can be a challenge. | Good for rapid library synthesis and process optimization; continuous-flow microwave reactors can aid scalability. |

| One-Pot Multicomponent Reactions | High atom economy, reduced reaction times, eco-friendly. nih.gov | Reaction discovery and optimization can be complex. | Highly desirable for scalable processes as it simplifies the manufacturing workflow. researchgate.net |

| Catalytic Processes | High selectivity, milder reaction conditions, catalyst can often be recycled. researchgate.net | Catalyst cost and sensitivity can be a factor. | Excellent for scalable, efficient, and clean manufacturing processes. acs.org |

Q & A

Q. What are the recommended synthetic routes for 3-Amino-6-(trifluoromethyl)picolinamide, and what factors influence reaction yield?

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts .

- Storage: Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoromethyl group .

- Stability: Monitor decomposition via HPLC; degradation products may include trifluoroacetic acid derivatives under humid conditions .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., trifluoromethyl at C6, amino at C3). For example, the CF₃ group shows a singlet at ~110–120 ppm in ¹³C NMR .

- FT-IR Spectroscopy: Detect characteristic bands for amide (C=O stretch at ~1650–1680 cm⁻¹) and NH₂ (N-H stretch at ~3300–3500 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₆F₃N₃O₂: calculated 222.0423) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for introducing trifluoromethyl groups into picolinamide derivatives?

Methodological Answer:

- Ligand Screening: Use electron-rich ligands (e.g., XPhos) to enhance Pd catalyst activity for aryl halide activation .

- Solvent Optimization: DMF or toluene improves reaction efficiency compared to polar aprotic solvents .

- Additives: AgOAc (2 equiv) scavenges halide ions, preventing catalyst poisoning .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 6 hours vs. 24 hours) while maintaining yields >80% .

Q. What in silico and in vitro approaches are effective for evaluating the biological activity of trifluoromethyl-containing picolinamides?

Methodological Answer:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes like xanthine oxidase (XO). For example, pyridone derivatives showed ΔG values < –8 kcal/mol, indicating strong binding .

- In Vitro Assays:

Q. How do structural modifications at the amino and trifluoromethyl positions affect the compound's physicochemical properties?

Methodological Answer:

- Amino Group Modifications:

- Acetylation reduces solubility (logP increases by ~0.5) but enhances metabolic stability .

- Replacement with morpholine improves bioavailability (Caco-2 permeability > 5 × 10⁻⁶ cm/s) .

- Trifluoromethyl Effects:

- Enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., CCR6 inhibitors with Ki < 100 nM) .

- Increases metabolic resistance to cytochrome P450 oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar trifluoromethyl-picolinamide syntheses?

Methodological Answer:

- Variable Analysis: Compare catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity (DMF vs. THF) .

- Statistical Tools: Apply ANOVA to identify significant factors (e.g., temperature contributes 60% variance in yield) .

- Reproducibility: Validate protocols using standardized substrates (e.g., 4-iodobenzotrifluoride) and report reaction monitoring via TLC/HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。